molecular formula C18H29N3O4S B2409003 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-butyl-N-methylacetamide CAS No. 1251680-73-5

2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-butyl-N-methylacetamide

Cat. No. B2409003
CAS RN: 1251680-73-5
M. Wt: 383.51
InChI Key: NMQJSFMRNGSLSU-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an azepane ring, a sulfonyl group, a pyridinone ring, and an acetamide group. These groups are common in many pharmaceuticals and could potentially have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a ring structure. The azepane ring is a seven-membered ring with one nitrogen atom . The sulfonyl group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to another atom . The pyridinone ring is a six-membered ring with one nitrogen atom and a carbonyl group .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the sulfonyl group could potentially be reduced to a sulfide group . The pyridinone ring could potentially undergo reactions at the carbonyl group .

Scientific Research Applications

Metabotropic Glutamate Receptor Antagonists

Research on compounds related to the query has focused on metabotropic glutamate receptor subtype 5 (mGluR5) antagonists, like MPEP and MTEP, indicating potential applications in neurodegeneration, addiction, anxiety, and pain management. These compounds elucidate physiological and pathophysiological functions of mGluR5, highlighting the broader applicability of related chemical motifs in CNS disorders (Lea & Faden, 2006).

Azepane-Based Drug Discovery

Azepane-based compounds show a variety of pharmacological properties due to their high degree of structural diversity. Over 20 azepane-based drugs have been approved by the FDA for treating various diseases, including cancer, Alzheimer's disease, and microbial infections. This suggests that derivatives of azepane, which may share structural similarities with the compound , have significant therapeutic potential across a wide range of applications (Zha et al., 2019).

Pharmacological Significance of Azepane Motifs

The pharmacological significance of azepane-based motifs in drug discovery highlights their structural diversity and utility in finding new therapeutic agents. The development of less toxic, cost-effective, and highly active azepane-containing analogs is a current research focus, emphasizing the relevance of azepane structures in medicinal chemistry and the potential for compounds like the one to contribute to this field (Zha et al., 2019).

Future Directions

The future research directions for this compound could potentially include studying its biological activity, optimizing its synthesis, and investigating its mechanism of action . It could potentially be developed into a pharmaceutical drug if it shows promising biological activity .

properties

IUPAC Name

2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-butyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O4S/c1-3-4-11-19(2)17(22)15-20-12-9-10-16(18(20)23)26(24,25)21-13-7-5-6-8-14-21/h9-10,12H,3-8,11,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQJSFMRNGSLSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)CN1C=CC=C(C1=O)S(=O)(=O)N2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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